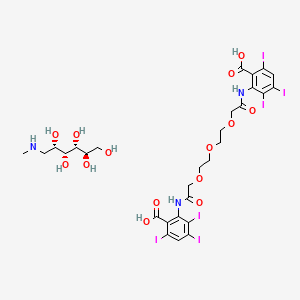
Iotroxate methylglucmine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is particularly effective in imaging the hepatic and biliary ducts and gallbladder . This compound is a derivative of iotroxic acid and is known for its high iodine content, which enhances its radiopacity, making it an excellent agent for X-ray imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iotroxate methylglucmine salt involves the reaction of iotroxic acid with methylglucamine. The process typically includes the following steps:
Iodination: Iotroxic acid is synthesized through the iodination of a suitable aromatic precursor.
Amidation: The iodinated compound undergoes amidation to introduce the necessary functional groups.
Neutralization: The resulting acidic compound is neutralized with methylglucamine to form the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Iotroxate methylglucmine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out to modify the iodine atoms in the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Wissenschaftliche Forschungsanwendungen
Iotroxate methylglucmine salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving iodinated aromatic compounds.
Biology: The compound is employed in imaging studies to visualize biological structures and processes.
Medicine: Its primary application is in diagnostic imaging, particularly in hepatobiliary imaging.
Industry: It is used in the development of new contrast agents and imaging technologies.
Wirkmechanismus
The mechanism of action of iotroxate methylglucmine salt involves its high iodine content, which enhances its radiopacity. When administered intravenously, the compound is preferentially excreted into the biliary system. This selective excretion allows for clear imaging of the hepatic and biliary ducts and gallbladder. The molecular targets include the biliary epithelial cells, where the compound accumulates, providing contrast during imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diatrizoate meglumine
- Iothalamate meglumine
- Iodipamide meglumine
Comparison
Iotroxate methylglucmine salt is unique due to its specific application in hepatobiliary imaging. While other compounds like diatrizoate meglumine and iothalamate meglumine are also used as contrast agents, they are more commonly employed in general vascular imaging. Iodipamide meglumine, on the other hand, is used for imaging the liver and gallbladder but does not provide the same level of detail as this compound.
Eigenschaften
CAS-Nummer |
72704-51-9 |
|---|---|
Molekularformel |
C29H35I6N3O14 |
Molekulargewicht |
1411.0 g/mol |
IUPAC-Name |
2-[[2-[2-[2-[2-(2-carboxy-3,5,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-3,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)17(27)19(15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-16(22(35)36)10(24)6-12(26)18(20)28;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI-Schlüssel |
DELCIEAGWBSQGH-WZTVWXICSA-N |
Isomerische SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
Kanonische SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
Verwandte CAS-Nummern |
68890-05-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















